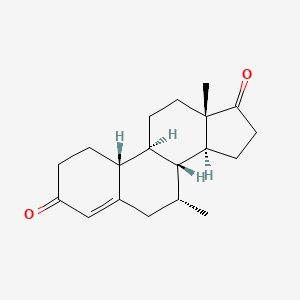
3,4-二氟-5-硝基苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-5-nitrophenylboronic acid: is an organoboron compound with the molecular formula C6H4BF2NO4. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
科学研究应用
Chemistry: In organic synthesis, 3,4-difluoro-5-nitrophenylboronic acid is used as a building block for the construction of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent for the formation of biaryl structures .
Biology and Medicine: The presence of fluorine and nitro groups may enhance the compound’s bioactivity and stability .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its role in the formation of carbon-carbon bonds is crucial for the development of new materials with desirable properties .
生化分析
Biochemical Properties
It is known that boronic acids, such as 3,4-Difluoro-5-nitrophenylboronic Acid, are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it involves the transmetalation of organoboron compounds .
Molecular Mechanism
The molecular mechanism of 3,4-Difluoro-5-nitrophenylboronic Acid is primarily associated with its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at room temperature .
Metabolic Pathways
The compound’s involvement in Suzuki-Miyaura cross-coupling reactions suggests that it may interact with palladium complexes and other organoboron compounds .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3,4-difluoro-5-nitrophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3,4-Difluoro-5-nitrophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Palladium Catalyst: Often used in the form of palladium acetate or palladium chloride.
Base: Common bases include potassium carbonate or sodium hydroxide.
Solvent: Typical solvents are tetrahydrofuran or dimethylformamide.
Temperature: Reactions are usually conducted at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
作用机制
The mechanism of action for 3,4-difluoro-5-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the palladium complex, resulting in the formation of the biaryl product.
相似化合物的比较
- 3,5-Difluoro-2-nitrophenylboronic acid
- 3-Fluorophenylboronic acid
- 2,3-Difluoro-4-(trifluoromethoxy)phenylboronic acid
Uniqueness: 3,4-Difluoro-5-nitrophenylboronic acid is unique due to the specific positioning of its fluorine and nitro groups, which can influence its reactivity and the properties of the resulting products. The presence of both electron-withdrawing fluorine atoms and a nitro group can enhance the compound’s stability and reactivity in various chemical reactions .
属性
CAS 编号 |
158178-36-0 |
|---|---|
分子式 |
C7H4BF5O3 |
分子量 |
241.908 |
IUPAC 名称 |
[2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H |
InChI 键 |
PZEDUBGEXJWKJW-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O |
同义词 |
3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



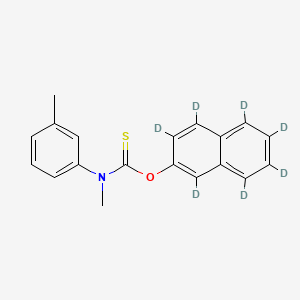

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)
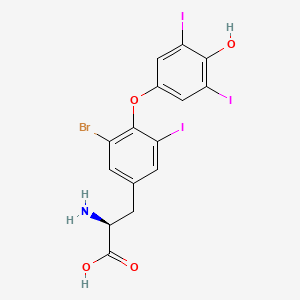
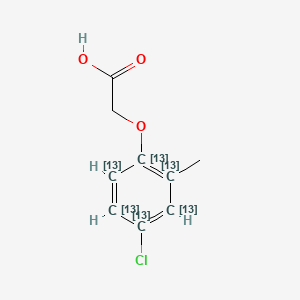
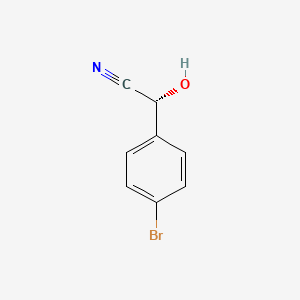
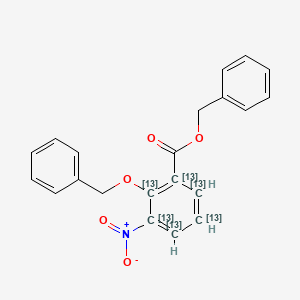
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
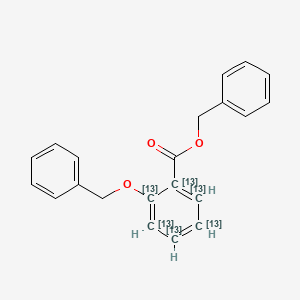
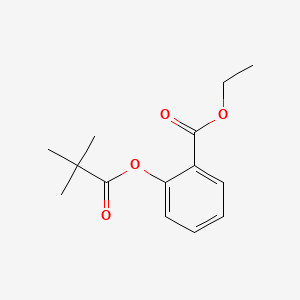
![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)
